Piperidine-1-carboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

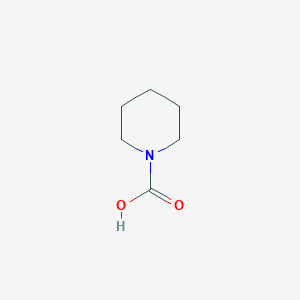

2D Structure

3D Structure

Properties

IUPAC Name |

piperidine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-6(9)7-4-2-1-3-5-7/h1-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUTZBZXLPWRJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13406-98-9 | |

| Record name | Piperidine-1-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013406989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIPERIDINE-1-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1IH8T5MN5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Piperidine-1-carboxylic acid chemical properties and structure

An In-depth Technical Guide to Piperidine-1-carboxylic Acid: Chemical Properties, Structure, and Experimental Protocols

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. The document details its chemical and physical properties, molecular structure, synthesis, and analytical methodologies. Furthermore, it touches upon the biological significance of related piperidine derivatives and outlines essential safety and handling protocols.

Chemical Structure and Identification

This compound is a derivative of piperidine, a six-membered heterocyclic amine.[1][2] The structure consists of a piperidine ring where the hydrogen atom on the nitrogen is substituted by a carboxylic acid group.[1][3] This compound is also known by several synonyms, including 1-piperidinecarboxylic acid.[1]

Key Identifiers:

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₆H₁₁NO₂[1]

-

SMILES: C1CCN(CC1)C(=O)O[3]

-

InChI Key: DNUTZBZXLPWRJG-UHFFFAOYSA-N[3]

-

CAS Number: 13406-98-9[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in research and development. A summary of these properties is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 129.16 g/mol | [4] |

| Appearance | White solid (for related derivatives) | [5] |

| pKa (Strongest Acidic) | 4.36 (Predicted) | [3] |

| LogP | 0.96 (Predicted) | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bond Count | 0 | [3] |

| Polar Surface Area | 40.54 Ų | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common approach involves the carboxylation of piperidine. The following is a generalized experimental protocol for its synthesis.

Experimental Protocol: Carboxylation of Piperidine

This protocol outlines the synthesis of this compound by the reaction of piperidine with a carboxylating agent like phosgene or its equivalents, followed by hydrolysis.

Materials:

-

Piperidine

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Triphosgene or Di-tert-butyl dicarbonate (Boc-anhydride)

-

Base (e.g., Triethylamine, Pyridine)

-

Hydrochloric acid (HCl) for acidification

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Distilled water

-

Organic solvents for extraction (e.g., Ethyl acetate, Diethyl ether)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine (1.0 equivalent) and a base like triethylamine (1.1 equivalents) in an anhydrous solvent.[6]

-

Carboxylation: Cool the solution in an ice bath (0 °C). Slowly add a solution of the carboxylating agent (e.g., Boc-anhydride, 1.1 equivalents) in the same anhydrous solvent.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-16 hours).[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding water. If the intermediate is a Boc-protected acid, proceed to the deprotection step. For other intermediates, proceed with extraction.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate multiple times.[7] Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.[7] Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[8]

-

Deprotection (if necessary): If a protecting group like Boc was used, dissolve the crude intermediate in a suitable solvent (e.g., Dichloromethane) and add an acid like Trifluoroacetic Acid (TFA) or HCl in dioxane to remove the protecting group.[6]

-

Purification: The final product, this compound, can be purified by recrystallization or column chromatography.

Caption: A generalized workflow for the synthesis of this compound.

Analytical Methodologies

The characterization and quantification of this compound and its derivatives are commonly performed using High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: HPLC Analysis

This protocol provides a general method for the analysis of piperidine derivatives. The specific conditions may need to be optimized for this compound.

Instrumentation and Columns:

-

Instrument: Agilent 1260/1290 Infinity II or equivalent HPLC system with a UV-VIS detector.[9]

-

Column: Gemini C18 (5 µm, 250 x 4.6 mm) or a similar reversed-phase column.[9]

Mobile Phase and Gradient:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[9]

-

Mobile Phase B: Acetonitrile (MeCN).[9]

-

Flow Rate: 1.0 mL/min.[9]

-

Gradient: A typical gradient could be starting from 5% B, increasing to 95% B over 8 minutes, holding at 95% B for 4 minutes, and then re-equilibrating the column.[9]

Detection:

-

Wavelength: Detection can be performed at multiple wavelengths, such as 210 nm, 254 nm, and 280 nm, depending on the chromophore of the derivative being analyzed.[9] Since this compound lacks a strong chromophore, derivatization or alternative detection methods like Charged Aerosol Detection (CAD) might be necessary for sensitive quantification.[10]

Caption: A typical workflow for the HPLC analysis of piperidine compounds.

Biological and Pharmacological Context

While specific data on the biological activity of this compound is limited, the piperidine scaffold is a prevalent structural motif in a vast number of biologically active compounds and pharmaceuticals.[11] Derivatives of piperidine exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[11][12][13][14]

A closely related compound, 1-Piperidinepropionic acid (1-PPA), has been shown to have anti-inflammatory effects.[12] It is believed to act by inhibiting the Protease-Activated Receptor 2 (PAR2), which is involved in inflammatory signaling cascades.[12] The activation of PAR2 by proteases leads to the production of pro-inflammatory cytokines. By blocking this receptor, 1-PPA can reduce the inflammatory response.[12]

Caption: Inhibition of the PAR2 signaling pathway by a piperidine derivative.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound and its parent compound, piperidine.

-

General Handling: Use in a well-ventilated area. Avoid the formation of dust and aerosols.[4] Avoid contact with skin, eyes, and clothing.[4]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[15][16]

-

In case of Exposure:

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[16]

For detailed safety information, always refer to the specific Safety Data Sheet (SDS) for the compound.[4][15][16][17]

References

- 1. This compound | C6H11NO2 | CID 9964094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. Human Metabolome Database: Showing metabocard for 1-Piperidine carboxylic acid (HMDB0094697) [hmdb.ca]

- 4. chemicalbook.com [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. acgpubs.org [acgpubs.org]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ijirt.org [ijirt.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. asianpubs.org [asianpubs.org]

- 15. fishersci.fr [fishersci.fr]

- 16. chemos.de [chemos.de]

- 17. pentachemicals.eu [pentachemicals.eu]

An In-depth Technical Guide to the Synthesis and Characterization of Piperidine-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Piperidine-1-carboxylic acid, a valuable building block in medicinal chemistry. This document details a robust synthetic protocol, methods for characterization, and presents key data in a clear and accessible format to support research and development activities.

Introduction

This compound, a carbamic acid derived from the secondary amine piperidine, serves as a versatile intermediate in the synthesis of a variety of pharmaceutical compounds. Its structure incorporates a piperidine ring, a common scaffold in many biologically active molecules, and a carboxylic acid moiety that allows for further functionalization. This guide outlines a straightforward and efficient method for its preparation and provides detailed characterization data to ensure the identity and purity of the synthesized compound.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process. The first step involves the formation of piperidinium piperidine-1-carboxylate by reacting piperidine with carbon dioxide. The subsequent step is the acidification of this salt to yield the free this compound.

Experimental Protocol

Step 1: Synthesis of Piperidinium piperidine-1-carboxylate

-

Materials:

-

Piperidine (freshly distilled)

-

Anhydrous diethyl ether or hexane

-

Dry ice (solid carbon dioxide)

-

Round-bottom flask

-

Stirring bar

-

Buchner funnel and filter paper

-

-

Procedure:

-

In a clean, dry round-bottom flask equipped with a stirring bar, dissolve freshly distilled piperidine (1.0 equivalent) in anhydrous diethyl ether (or hexane) to make a 1 M solution.

-

Cool the solution in an ice bath with continuous stirring.

-

Carefully add crushed dry ice (a source of CO2) portion-wise to the stirred solution. An excess of dry ice is recommended to ensure complete reaction. A white precipitate will form.

-

Continue stirring the mixture in the ice bath for 2-3 hours to ensure the reaction goes to completion.

-

Collect the white precipitate of piperidinium piperidine-1-carboxylate by vacuum filtration using a Buchner funnel.

-

Wash the precipitate with cold, anhydrous diethyl ether to remove any unreacted piperidine.

-

Dry the white solid under vacuum to obtain the piperidinium salt.

-

Step 2: Isolation of this compound

-

Materials:

-

Piperidinium piperidine-1-carboxylate (from Step 1)

-

Distilled water

-

Dilute hydrochloric acid (e.g., 1 M HCl)

-

Ethyl acetate or dichloromethane

-

Anhydrous sodium sulfate or magnesium sulfate

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

Dissolve the dried piperidinium piperidine-1-carboxylate in a minimum amount of cold distilled water.

-

Cool the aqueous solution in an ice bath.

-

Slowly add dilute hydrochloric acid dropwise with stirring, monitoring the pH with a pH meter or pH paper. Continue adding acid until the pH of the solution is approximately 3-4.

-

Transfer the acidified solution to a separatory funnel and extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash them with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield this compound as a solid or oil. Further purification can be achieved by recrystallization if necessary.

-

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following sections detail the expected data from various analytical techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₆H₁₁NO₂ |

| Molecular Weight | 129.16 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Data not consistently available |

| Solubility | Soluble in water and polar organic solvents |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the piperidine ring. The protons alpha to the nitrogen will be deshielded.

-

13C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon and the three unique carbons of the piperidine ring.

| 1H NMR (Predicted) | |

| Chemical Shift (ppm) | Assignment |

| ~3.4 - 3.6 | CH₂ (alpha to N) |

| ~1.5 - 1.7 | CH₂ (beta and gamma to N) |

| ~10 - 12 (broad) | COOH |

| 13C NMR (Predicted) | |

| Chemical Shift (ppm) | Assignment |

| ~155 - 160 | C=O |

| ~45 - 50 | C (alpha to N) |

| ~25 - 30 | C (beta to N) |

| ~23 - 27 | C (gamma to N) |

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the O-H and C=O stretching vibrations of the carboxylic acid group, as well as C-H and C-N stretching from the piperidine ring.

| IR Absorption (Predicted) | |

| Wavenumber (cm-1) | Assignment |

| 3300 - 2500 (broad) | O-H stretch (carboxylic acid) |

| 2940, 2860 | C-H stretch (aliphatic) |

| 1700 - 1670 | C=O stretch (carboxylic acid) |

| 1450 | C-H bend |

| 1250 | C-N stretch |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

| Mass Spectrometry (Predicted) | |

| m/z | Assignment |

| 129 | [M]⁺ (Molecular ion) |

| 84 | [M - COOH]⁺ |

Visualization of Workflows

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Characterization Decision Tree

Caption: Decision tree for the characterization of this compound.

The Cornerstone of Modern Therapeutics: A Technical Guide to Piperidine-1-Carboxylic Acid and Its Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous and privileged scaffold in medicinal chemistry. Its conformational flexibility and ability to engage in diverse intermolecular interactions make it an ideal framework for drug design.[1] When functionalized with a carboxylic acid, particularly at the nitrogen-1 position, the resulting piperidine-1-carboxylic acid core and its derivatives (amides, esters, etc.) unlock a vast chemical space for developing novel therapeutic agents across a wide range of diseases. This guide provides an in-depth technical overview of the synthesis, biological activities, and therapeutic applications of this critical chemical class, complete with quantitative data, experimental methodologies, and detailed pathway visualizations.

The Strategic Importance of the Piperidine Carboxylic Acid Scaffold

Piperidine derivatives are foundational in modern drug discovery, appearing in over twenty classes of pharmaceuticals.[2][3] The incorporation of a carboxylic acid moiety, or its bioisosteres, serves several key purposes in drug design:

-

Introduction of a Key Interaction Point: The carboxylic acid group can act as a hydrogen bond donor and acceptor, or form ionic interactions (as a carboxylate) with biological targets like enzymes and receptors.

-

Modulation of Physicochemical Properties: It significantly influences solubility, lipophilicity, and metabolic stability, which are critical for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[4]

-

Synthetic Handle for Derivatization: The carboxylic acid is a versatile functional group that can be readily converted into amides, esters, and other functionalities, allowing for extensive Structure-Activity Relationship (SAR) studies.[5][6]

Therapeutic Applications and Biological Activity

Derivatives of this compound have been successfully developed as potent and selective modulators of various biological targets. These include enzyme inhibitors, receptor antagonists, and agents targeting protein-protein interactions.

Enzyme Inhibition

Piperidine-based structures are highly effective at targeting enzyme active sites.

-

Inhibitors of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL): These enzymes are key regulators of the endocannabinoid system. Piperazine and piperidine carboxamides and carbamates have been developed as potent inhibitors, with some compounds exhibiting nanomolar efficacy.[7] These inhibitors are being investigated for their therapeutic potential in treating pain, anxiety, and other neurological disorders.

-

Inhibitors of Soluble Epoxide Hydrolase (sEH): sEH is involved in the metabolism of arachidonic acid, and its inhibition is a therapeutic strategy for inflammatory disorders.[8] Novel piperidine amide derivatives of chromone-2-carboxylic acid have been synthesized, with compound 7 identified as a lead structure with an IC50 of 1.75 μM.[8]

-

Inhibitors of Mycobacterium tuberculosis MenA: In the fight against tuberculosis, piperidine derivatives have been designed to inhibit 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an essential enzyme in the mycobacterial menaquinone biosynthesis pathway.[5]

Table 1: Activity of Piperidine Derivatives as Enzyme Inhibitors

| Compound | Target Enzyme | Activity Type | Value | Reference |

|---|---|---|---|---|

| Compound 7 | Soluble Epoxide Hydrolase (sEH) | IC50 | 1.75 µM | [8] |

| Compound 2t | Peroxisome Proliferator-Activated Receptor γ (PPARγ) | IC50 | 1.03 µM | [9] |

| Compound 2a | Peroxisome Proliferator-Activated Receptor γ (PPARγ) | IC50 | 2.43 µM | [9] |

| Piperine Analog 10 | Monoamine Oxidase A (MAO-A) | Inhibitory Property | Exhibited Inhibition | [10] |

| Various Analogs | Monoamine Oxidase B (MAO-B) | IC50 | <0.25 µM |[10] |

Receptor Antagonism

The piperidine scaffold is also central to the development of receptor antagonists.

-

TRPV1 Antagonists: The Transient Receptor Potential Vanilloid-1 (TRPV1) is a key target for pain treatment. A series of piperidine carboxamides has been developed as potent TRPV1 antagonists, demonstrating the utility of this scaffold in modulating ion channels.[11][12]

-

Opioid Receptor Antagonists: N-substituted trans-3,4-dimethyl-4-(3′-hydroxyphenyl)piperidines are a well-established class of pure opioid receptor antagonists, crucial for studying opioid signaling and developing treatments for addiction.

-

5-HT2A Receptor Ligands: Piperidine derivatives are found in numerous ligands for the 5-HT2A serotonin receptor, a key target for atypical antipsychotics and other CNS drugs.[13]

Other Therapeutic Areas

The versatility of this chemical class extends to numerous other applications.

-

Adhesion Molecule Inhibitors: Certain piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][5][14]benzothiazine have shown potent oral inhibitory activity against the upregulation of ICAM-1, making them promising candidates for treating inflammatory conditions like collagen-induced arthritis.[15]

-

Antiviral Agents: Proline- and pipecolic acid-based derivatives have been developed as allosteric inhibitors of Dengue and Zika virus NS2B/NS3 protease, a critical enzyme for viral replication.[16]

Mechanisms of Action and Signaling Pathways

Understanding how these derivatives function at a molecular level is crucial for rational drug design.

Endocannabinoid System Modulation

FAAH and MAGL are serine hydrolases that degrade the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively. Inhibiting these enzymes increases the endogenous levels of these neurotransmitters, leading to therapeutic effects. Piperidine carboxamides act as mechanism-based inhibitors, forming a covalent bond with the catalytic serine residue in the enzyme's active site.

Caption: Inhibition of FAAH and MAGL by piperidine derivatives.

Synthesis and Experimental Protocols

The synthesis of this compound derivatives often involves robust and scalable chemical reactions. The following sections detail common experimental workflows and protocols.

General Synthetic Workflow

The development of a novel derivative typically follows a multi-step process, from the synthesis of key intermediates to the final analog generation and purification. This allows for the systematic exploration of SAR.

Caption: General synthetic workflow for piperidine derivatives.

Protocol 1: Amide Coupling for Synthesis of Chromone-Piperidine Amides[6]

This protocol describes a standard procedure for coupling a carboxylic acid with an amine to form an amide bond, a cornerstone reaction in the synthesis of many piperidine derivatives.

-

Reactant Preparation: Dissolve chromone-2-carboxylic acid (1.1 equivalents) in dichloromethane (DCM).

-

Coupling Agent Addition: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl, 1.1 eq) and 4-(Dimethylamino)pyridine (DMAP, 0.2 eq) to the solution.

-

Stirring: Stir the resulting mixture at room temperature under a nitrogen atmosphere for 10 minutes to activate the carboxylic acid.

-

Amine Addition: Add the appropriate piperazine or piperidine derivative (1.0 eq) to the mixture.

-

Reaction: Allow the mixture to stir overnight at room temperature.

-

Work-up: Upon completion, partition the reaction mixture between DCM and a 5% NaHCO3 aqueous solution.

-

Extraction and Drying: Separate the organic layer, dry it over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography to obtain the final compound.

Protocol 2: Boc Deprotection[6]

The tert-butoxycarbonyl (Boc) group is a common protecting group for the piperidine nitrogen. Its removal is a frequent step in multi-step syntheses.

-

Reactant Preparation: Dissolve the Boc-protected piperidine derivative (1.0 eq) in DCM.

-

Acid Addition: Add trifluoroacetic acid (TFA, 1.0 eq) to the solution.

-

Reaction: Stir the mixture at room temperature for 2 hours, monitoring the reaction by TLC or LC-MS.

-

Quenching: Partition the reaction mixture between DCM and a 5% NaHCO3 solution to neutralize the excess acid.

-

Extraction and Drying: The combined organic layer is dried, filtered, and evaporated to yield the crude deprotected amine, which is often used in the next step without further purification.

Protocol 3: In Vitro Enzyme Inhibition Assay (General)[8]

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target enzyme.

-

Reagent Preparation: Prepare buffer solutions, substrate, and the target enzyme (e.g., human sEH) at desired concentrations.

-

Compound Preparation: Dissolve test compounds in DMSO to create stock solutions and perform serial dilutions to achieve a range of final assay concentrations.

-

Assay Plate Setup: In a 96-well plate, add the enzyme solution to each well.

-

Inhibitor Addition: Add the diluted test compounds (or DMSO for control wells) to the wells and pre-incubate with the enzyme for a specified time at a controlled temperature (e.g., 15 minutes at 37°C).

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Data Collection: Measure the rate of product formation over time using a suitable detection method (e.g., fluorescence or absorbance) with a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.

References

- 1. nbinno.com [nbinno.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [ouci.dntb.gov.ua]

- 4. benchchem.com [benchchem.com]

- 5. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acgpubs.org [acgpubs.org]

- 7. Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. acgpubs.org [acgpubs.org]

- 9. dovepress.com [dovepress.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery of piperidine carboxamide TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine as orally-active adhesion molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

The Multifaceted Biological Activities of Piperidine-1-Carboxylic Acid Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to engage in diverse intermolecular interactions make it an ideal framework for designing therapeutic agents targeting a wide array of biological targets.[1] The incorporation of a carboxylic acid moiety at the 1-position of the piperidine ring, creating piperidine-1-carboxylic acid and its derivatives, further enhances the potential for developing novel therapeutics with diverse pharmacological profiles. This technical guide provides an in-depth overview of the biological activities of this compound scaffolds, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Diverse Pharmacological Landscape

This compound derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory effects. This versatility stems from the ability to modify both the piperidine ring and the carboxylic acid group, allowing for fine-tuning of the molecule's physicochemical properties and target interactions.[3]

Anti-inflammatory Activity

Derivatives of piperidine carboxylic acid have shown significant promise as anti-inflammatory agents. For instance, 1-Piperidinepropionic acid (1-PPA), a close analog of 1-piperidinepentanoic acid, has been shown to quell inflammatory responses in a dose-dependent manner.[4] The proposed mechanism involves the inhibition of Protease-Activated Receptor 2 (PAR2), a key player in the inflammatory cascade.[4] By blocking this receptor, 1-PPA effectively dampens the downstream signaling that leads to the production of inflammatory mediators.[4]

Novel piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1][4]benzothiazine have also been identified as potent inhibitors of the upregulation of adhesion molecules like intercellular adhesion molecule-1 (ICAM-1).[5] One such derivative, (anti) [3-(10H-pyrazino[2,3-b][1][4]benzothiazin-8-yl)methyl-3-azabicyclo[3.3.1]non-9-yl]acetic acid (ER-49890), demonstrated potent oral inhibitory activities against neutrophil migration in animal models of inflammation.[5]

Anticancer Activity

The piperidine scaffold is a cornerstone in the development of anticancer agents.[6][7] this compound derivatives have been investigated for their cytotoxic potential against various cancer cell lines.[6][8] The anticancer mechanisms of piperidine derivatives are multifaceted and can involve the induction of apoptosis, cell cycle arrest, and the release of reactive oxygen species (ROS).[9] For example, piperine, a well-known natural product containing a piperidine moiety, has been shown to induce apoptosis in cancer cells through the activation of mitochondrial cytochrome C, release of Bax-protein from mitochondria, and downregulation of Bcl-2 protein.[9]

A synthesized piperidine molecule, 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride, exhibited significant cytotoxic effects on A549 lung cancer cells with an IC50 of 32.43 µM.[8][10]

Antimicrobial Activity

Piperidine derivatives have been explored for their antimicrobial properties against a range of bacterial and fungal pathogens.[6][11] The antimicrobial efficacy is often assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[6] For instance, a series of piperidine derivatives were evaluated for their antibacterial activity against several strains, with some compounds exhibiting strong inhibitory effects.[12]

Enzyme Inhibition

The functionalization of this compound allows for the design of potent and selective enzyme inhibitors.[3] These scaffolds have been successfully employed to target various enzymes, including:

-

1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA): Piperidine derivatives have been synthesized and evaluated as inhibitors of MenA from Mycobacterium tuberculosis, a key enzyme in the menaquinone biosynthetic pathway, making it an attractive target for anti-TB drug development.[13]

-

Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL): Piperazine and piperidine carboxamides and carbamates have been identified as potent and selective inhibitors of FAAH and MAGL, enzymes involved in the endocannabinoid system, suggesting their potential for treating various neurological and inflammatory disorders.[14]

-

Soluble Epoxide Hydrolase (sEH): Novel piperidine/piperazine amide derivatives of chromone-2-carboxylic acid have been synthesized and shown to inhibit human sEH, an enzyme implicated in cardiovascular and inflammatory diseases.[15]

Quantitative Biological Data

The following tables summarize the quantitative biological activity data for various this compound derivatives and related compounds.

Table 1: Anticancer Activity (IC50 in µM) [6]

| Compound Class | Derivative | MCF-7 (Breast) | HCT116 (Colon) | NCI-H460 (Lung) |

| Piperidine | Compound P1 | 15.94 | 22.12 | 18.50 |

| Compound P2 | 24.68 | 31.45 | 28.76 | |

| Pyrrolidine | Compound Py1 | 28.32 | 35.18 | 32.67 |

| Compound Py2 | 45.10 | 52.80 | 49.21 | |

| Acyclic Analogue | Compound A1 | >100 | >100 | >100 |

Note: Data for piperidine and acyclic analogues are from a study on piperidine-substituted chalcones. Data for pyrrolidine derivatives are from a separate study on substituted pyrrolidines. A direct, head-to-head experimental comparison was not available in the reviewed literature.[6]

Table 2: Antimicrobial Activity (MIC in µg/mL) [6]

| Compound Class | Derivative | S. aureus | E. coli | C. albicans |

| Piperidine | - | - | - | - |

| Tetrahydropyridine | - | - | - | - |

Note: Specific MIC values for the piperidine series were not provided in the summarized text, but the study indicated their assessment against common bacterial and fungal strains using the broth microdilution method.[6]

Table 3: CNS Receptor Binding Affinity (Ki in nM) [6]

| Compound Class | Derivative | Dopamine D2 Receptor |

| Piperidine | - | - |

| Piperazine | - | - |

Note: Specific Ki values were not provided in the summarized text, but the study highlighted the determination of binding affinity to the Dopamine D2 receptor through radioligand binding assays.[6]

Key Experimental Protocols

Reproducibility and validation of biological findings are contingent on detailed experimental methodologies. The following are representative protocols for key assays used to characterize the activity of this compound derivatives.

Synthesis of this compound Derivatives

A general method for the synthesis of this compound derivatives involves the reaction of a piperidine precursor with a suitable reagent to introduce the carboxylic acid moiety or its precursor. For example, cyanohydrin synthesis is a straightforward method for introducing a carboxyl group into a piperidine molecule.[16]

General Procedure for Amide Coupling: [3][13]

-

To a solution of the piperidine carboxylic acid (1 equivalent) in a suitable solvent (e.g., DCM or DMF), add a coupling agent such as TBTU (1.1 equivalents) and a base like DIPEA (2 equivalents) at 0 °C.

-

Stir the mixture for 30 minutes.

-

Add the desired amine (1.2 equivalents) and allow the reaction to proceed at room temperature for 12 hours.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by flash column chromatography.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[6][10]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (piperidine derivatives) and incubate for 48 hours.

-

MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth.

Radioligand Binding Assays for Monoamine Transporters

This in vitro assay is used to determine the binding affinity of a test compound to specific neurotransmitter transporters.[17]

Protocol: [17]

-

Preparation of Brain Tissue Homogenates: Dissect rodent brains to isolate regions rich in the target transporters. Homogenize the tissue in a buffered solution and centrifuge to isolate cell membranes.

-

Competitive Binding Assay: Incubate a constant concentration of a specific radioligand with the membrane preparation in the presence of increasing concentrations of the test compound.

-

Filtration and Washing: After reaching equilibrium, rapidly filter the membranes and wash to separate bound from free radioligand.

-

Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Analyze the data using non-linear regression to determine the IC50 value, which is then converted to the inhibition constant (Ki).

Visualizing Molecular Mechanisms and Workflows

Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures. The following diagrams, created using the DOT language, depict key concepts related to the biological activity of this compound scaffolds.

Caption: Anti-inflammatory mechanism of 1-Piperidinepropionic acid.

Caption: Apoptosis induction pathway by piperidine derivatives.

Caption: Workflow of the MTT assay for cytotoxicity testing.

Conclusion

This compound scaffolds represent a privileged class of compounds in drug discovery, offering a versatile platform for the development of novel therapeutics with a wide range of biological activities. Their synthetic tractability allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties. The data and protocols presented in this guide underscore the significant potential of these scaffolds in addressing unmet medical needs in areas such as inflammation, cancer, and infectious diseases. Further exploration of the chemical space around the this compound core is warranted to unlock its full therapeutic potential.

References

- 1. nbinno.com [nbinno.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine as orally-active adhesion molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. nwmedj.org [nwmedj.org]

- 9. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]

- 10. nwmedj.org [nwmedj.org]

- 11. lifesciencesite.com [lifesciencesite.com]

- 12. academicjournals.org [academicjournals.org]

- 13. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. acgpubs.org [acgpubs.org]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

The Versatile Scقaffold: Piperidine-1-carboxylic Acid in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, prized for its conformational flexibility and its ability to engage in diverse intermolecular interactions. Among the myriad of piperidine derivatives utilized in organic synthesis, piperidine-1-carboxylic acid stands out as a versatile and valuable building block. Its unique bifunctional nature, possessing both a secondary amine incorporated into a stable heterocyclic ring and a carboxylic acid moiety, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, with a focus on its role in the construction of complex molecules for drug discovery and development.

Physicochemical and Computed Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective application in synthesis and for predicting the characteristics of its derivatives. The properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₆H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 129.16 g/mol | PubChem[1] |

| CAS Number | 13406-98-9 | PubChem[1] |

| XLogP3 (Predicted) | 0.6 | PubChem[1] |

| pKa (Strongest Acidic) | 4.36 (Predicted) | ChemAxon[2] |

| Polar Surface Area | 40.54 Ų (Predicted) | ChemAxon[2] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Synthesis of this compound

The most direct and atom-economical synthesis of this compound involves the reaction of piperidine with carbon dioxide. This reaction typically proceeds by the nucleophilic attack of the piperidine nitrogen on the electrophilic carbon of CO₂, followed by proton transfer to form the carbamic acid.

Experimental Protocol: Synthesis of this compound

This protocol describes the formation of this compound from piperidine and carbon dioxide, which then reacts with another equivalent of piperidine to form the piperidinium salt.[3]

Materials:

-

Piperidine

-

Cyclohexane

-

Access to ambient air (as a source of CO₂)

Procedure:

-

Dissolve piperidine in cyclohexane in an open container.

-

Allow the solution to stand exposed to the ambient air.

-

Piperidine will slowly evaporate and react with atmospheric carbon dioxide.

-

Single crystals of piperidinium 1-piperidinecarboxylate will form on the walls of the container over time.

-

The free this compound can be generated by acidification of the salt.

Key Reactions and Applications as a Building Block

This compound's utility as a synthetic intermediate stems from the reactivity of its carboxylic acid group. This functionality allows for the formation of amides and esters, providing a robust handle to link the piperidine scaffold to other molecular fragments.

Amide Bond Formation

The formation of an amide bond is one of the most fundamental transformations in medicinal chemistry. This compound can be coupled with a wide variety of primary and secondary amines to furnish the corresponding N-substituted piperidine-1-carboxamides. This reaction typically requires the activation of the carboxylic acid, which can be achieved through various coupling agents.

Quantitative Data for Amide Coupling Reactions

| Amine Substrate | Coupling Reagents | Solvent | Conditions | Yield (%) | Reference |

| Aniline derivatives | EDC, HOBt (cat.), DMAP, DIPEA | Acetonitrile | 23 °C, 1-2 h | 57-93% | [4][5] |

| 4-amino-N-(4-methoxybenzyl)benzamide | EDC, HOBt (cat.), DMAP | Acetonitrile | 23 °C | Good | [4] |

| Boc-piperidine-4-amine | EDC, HOBt (cat.), DMAP, DIPEA | Acetonitrile | 23 °C, 1-2 h | 95% | [4] |

This protocol describes a general procedure for the coupling of this compound with an amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).[4][6]

Materials:

-

This compound

-

Amine (primary or secondary)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (0.1-1.2 eq) in anhydrous DMF.

-

Add DIPEA (2.0-3.0 eq) to the mixture.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC-HCl (1.0-1.2 eq) portion-wise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Esterification

Esterification of this compound provides another avenue for derivatization, leading to piperidine-1-carboxylate esters. These esters can serve as intermediates for further transformations or as final products with desired physicochemical properties.

Quantitative Data for Esterification Reactions

| Alcohol Substrate | Reagents | Solvent | Conditions | Yield (%) | Reference |

| Methanol | POCl₃ | Methanol | Room Temperature, 2 h | High | [7] |

| Various alcohols | SOCl₂ | DCM | Room Temperature | 85-98% | [8] |

| Methanol | TMS-diazomethane | Acetonitrile/Methanol | 0 °C to RT, 3.5 h | 90% | [9] |

This protocol outlines a mild and efficient method for the synthesis of methyl piperidine-1-carboxylate.[7]

Materials:

-

This compound

-

Methanol

-

Phosphorus oxychloride (POCl₃)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in methanol.

-

Cool the solution in an ice bath.

-

Add phosphorus oxychloride (1.2 eq) dropwise to the cold solution.

-

Stir the resulting solution at room temperature for 2 hours.

-

Pour the reaction mixture over crushed ice and extract with ethyl acetate.

-

Wash the combined organic layers with a saturated solution of sodium bicarbonate.

-

Dry the organic phase over anhydrous MgSO₄ and concentrate under reduced pressure to obtain the product.

Application in Drug Discovery: The Case of Cariprazine

The piperidine scaffold is a cornerstone in the design of numerous drugs, particularly those targeting the central nervous system. While a direct synthesis of the atypical antipsychotic Cariprazine starting from this compound is not the most commonly reported route, the structural components of Cariprazine highlight the importance of piperidine-based building blocks in its conceptual design. Cariprazine's mechanism of action involves partial agonism at dopamine D₂ and D₃ receptors and serotonin 5-HT₁ₐ receptors.[10][11][12]

Signaling Pathways of Cariprazine's Targets

The therapeutic effects of Cariprazine are mediated through its interaction with key G-protein coupled receptors (GPCRs) in the brain.

As a partial agonist, Cariprazine modulates the activity of these receptors, acting as an activator in a low neurotransmitter environment and as a blocker in a high neurotransmitter environment, thereby stabilizing the signaling pathways.[8][13] The modulation of the dopamine D₂ receptor pathway is central to its antipsychotic effects, primarily through the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels.[14][15] Its action on the serotonin 5-HT₁ₐ receptor also involves the inhibition of adenylyl cyclase but can additionally lead to the activation of other downstream pathways like the ERK pathway, contributing to its effects on mood and cognition.[16][17]

Conclusion

This compound is a foundational building block in organic synthesis, offering a reliable and versatile platform for the introduction of the piperidine scaffold into complex molecules. Its straightforward synthesis and the reactivity of its carboxylic acid handle make it an attractive starting material for the preparation of a diverse range of amides and esters. As demonstrated by the structural components of advanced pharmaceuticals like Cariprazine, the strategic incorporation of such piperidine-based fragments is a powerful approach in modern drug discovery, enabling the fine-tuning of molecular properties to achieve desired therapeutic effects. The continued exploration of the synthetic potential of this compound and its derivatives will undoubtedly lead to the discovery of novel therapeutic agents for a wide spectrum of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acgpubs.org [acgpubs.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Cariprazine - Wikipedia [en.wikipedia.org]

- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 10. VRAYLAR® (cariprazine) Mechanism of Action [vraylarhcp.com]

- 11. The Mechanism of Action of Cariprazine in Schizophrenia - Bepharco [bepharco.com]

- 12. psychscenehub.com [psychscenehub.com]

- 13. What is the mechanism of Cariprazine hydrochloride? [synapse.patsnap.com]

- 14. researchgate.net [researchgate.net]

- 15. D2 (Dopamine) Receptors Mnemonic for USMLE [pixorize.com]

- 16. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Piperidine-1-carboxylic Acid: A Technical Guide

For Immediate Release

An In-depth Technical Guide on the Spectroscopic Data (NMR, IR, MS) of Piperidine-1-carboxylic Acid for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the spectroscopic properties of this compound (also known as N-carboxypiperidine). Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted data and experimental data from the closely related parent compound, piperidine, to offer a robust analytical profile. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound and its derivatives in a research and development setting.

Chemical Structure and Properties

This compound possesses a piperidine ring N-substituted with a carboxylic acid group. This structure imparts both basic (piperidine nitrogen) and acidic (carboxylic acid) functionalities.

Molecular Formula: C₆H₁₁NO₂ Molecular Weight: 129.16 g/mol

Spectroscopic Data

The following sections detail the expected and illustrative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| H2, H6 (axial & equatorial) | 3.4 - 3.6 | Multiplet | 4H |

| H3, H5 (axial & equatorial) | 1.6 - 1.8 | Multiplet | 4H |

| H4 (axial & equatorial) | 1.5 - 1.7 | Multiplet | 2H |

| COOH | > 10 | Broad Singlet | 1H |

Note: Predicted values are based on standard chemical shift increments and may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

| C=O | 155 - 160 |

| C2, C6 | 45 - 50 |

| C3, C5 | 25 - 30 |

| C4 | 23 - 28 |

Note: Predicted values are based on computational models and comparison with similar structures.

Table 3: Experimental NMR Data for Piperidine (Illustrative Analogue)

| Spectrum | Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H NMR (in CDCl₃) | H2, H6 | ~2.79 | Multiplet |

| H3, H4, H5 | 1.51 - 1.58 | Multiplet | |

| NH | ~2.04 | Singlet | |

| ¹³C NMR (in CDCl₃) | C2, C6 | ~47.7 | |

| C3, C5 | ~27.2 | ||

| C4 | ~25.2 |

Source: ChemicalBook, PubChem.[1][2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the carboxylic acid and the piperidine ring.

Table 4: Expected and Illustrative IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Illustrative Wavenumber (cm⁻¹) for Piperidine[4] | Vibration Mode |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | - | Stretching |

| C-H (Aliphatic) | 2850-2950 | 2800-3000 | Stretching |

| C=O (Carboxylic Acid) | 1700-1725 | - | Stretching |

| N-H | - | 3287 | Stretching |

| C-N | 1180-1250 | 1100-1350 | Stretching |

| C-O | 1210-1320 | - | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable technique.

Table 5: Expected Mass Spectrometry Data for this compound

| Ionization Mode | Ion | m/z (expected) |

| Positive ESI | [M+H]⁺ | 130.08 |

| Negative ESI | [M-H]⁻ | 128.07 |

Illustrative Fragmentation: The mass spectrum of the parent compound, piperidine, shows a molecular ion peak at m/z 85 and a base peak at m/z 84, corresponding to the loss of a hydrogen atom.[5] Fragmentation of this compound is expected to involve the loss of CO₂ (44 Da) from the deprotonated molecule or the loss of the carboxyl group.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

¹³C NMR: Acquire the proton-decoupled spectrum. Typical parameters include a 30-45° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

FT-IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place the solid sample directly on the ATR crystal.

-

Background Collection: Record a background spectrum of the empty sample holder (or pure KBr pellet/clean ATR crystal).

-

Sample Analysis: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire spectra in both positive and negative ion modes over a suitable mass range (e.g., m/z 50-500).

Visualizations

The following diagrams illustrate the structure and a general workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of Piperidine-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of piperidine-1-carboxylic acid. The information contained herein is intended to support research, development, and formulation activities by providing key physicochemical data, detailed experimental protocols, and insights into the compound's degradation pathways.

Physicochemical Properties

This compound, a derivative of the heterocyclic amine piperidine, possesses a carboxylic acid functional group attached to the nitrogen atom of the piperidine ring. Its chemical structure influences its solubility and stability profiles.

Molecular Structure:

Caption: Molecular structure of this compound.

Solubility Profile

Table 1: Quantitative Solubility Data of Related Piperidine-Carboxylic Acid Derivatives

| Compound | Solvent | Temperature (°C) | Solubility |

| Piperidine-3-carboxylic acid (Nipecotic Acid) | Water | Not Specified | 50 mg/mL[1] |

| 1-(Chlorocarbonyl)piperidine-d10 (hydrolyzes to this compound-d10) | DMSO | Not Specified | 10 mM[2] |

Qualitative Solubility Assessment:

-

Aqueous Solubility: The solubility in water is expected to be pH-dependent. At its isoelectric point, the molecule will exist as a zwitterion, which may lead to lower aqueous solubility due to strong intermolecular interactions.[3] Adjusting the pH away from the isoelectric point should increase solubility. In acidic conditions, the carboxylate group is protonated, leading to a net positive charge, while in basic conditions, the piperidinium proton is removed, resulting in a net negative charge, both of which are generally more water-soluble.[3]

-

Organic Solvents: It is anticipated to be more soluble in polar organic solvents like methanol and ethanol.[4] It is also expected to be soluble in polar aprotic solvents such as DMSO and DMF.[5] Solubility in non-polar solvents like hexane is likely to be low.[5]

Stability Profile

The stability of this compound is a critical parameter for its storage and handling. Potential degradation pathways include hydrolysis, oxidation, thermal decomposition, and photolysis.

Key Stability Considerations:

-

Hydrolytic Stability: The stability of the N-carboxy bond can be pH-dependent. While specific data for this compound is limited, related compounds show susceptibility to acid-catalyzed hydrolysis.

-

Oxidative Stability: The tertiary amine within the piperidine ring is susceptible to oxidation.[6] This can lead to the formation of N-oxides or ring-opening products.[6] Atmospheric oxygen, especially over extended periods, can initiate this process.[6]

-

Thermal Stability: Piperidine derivatives are generally considered to be thermally stable. Studies on related compounds suggest that piperidine is one of the more stable cyclic amines, with significant degradation occurring only at temperatures above 160°C.[7] However, at elevated temperatures, decarboxylation (loss of CO2) from the carboxylic acid group is a potential degradation pathway.[6]

-

Photostability: Exposure to light, particularly UV light, can induce degradation, often through radical mechanisms.[6] Studies on the photo-oxidation of piperidine indicate that it can be initiated by hydroxyl radicals in the atmosphere.[8][9]

Table 2: Predicted Degradation Pathways and Potential Products

| Stress Condition | Potential Degradation Pathway | Potential Degradation Products |

| Acidic/Basic pH | Hydrolysis of the N-C bond | Piperidine, Carbon Dioxide |

| Oxidizing Agents (e.g., H₂O₂) | Oxidation of the piperidine nitrogen | This compound N-oxide, Ring-opened products |

| High Temperature | Thermal Decarboxylation | Piperidine, Carbon Dioxide |

| Light Exposure | Photodegradation/Photo-oxidation | Various oxidation and ring-opened products |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the solubility and stability of this compound.

Determination of Thermodynamic Solubility

This protocol outlines the shake-flask method for determining the equilibrium solubility of the compound in various solvents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 8. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - White Rose Research Online [eprints.whiterose.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

Piperidine-1-carboxylic Acid: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling procedures for Piperidine-1-carboxylic acid. The information is compiled from various safety data sheets to ensure a comprehensive understanding of the potential hazards and the necessary precautions for laboratory and industrial settings.

Section 1: Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 13406-98-9[1] |

| Molecular Formula | C₆H₁₁NO₂[1] |

| Molecular Weight | 129.16 g/mol [1] |

| Synonyms | 1-Piperidinecarboxylic acid |

| Identified Uses | For Research & Development use only.[1] Not for medicinal, household, or other uses.[1] |

Section 2: Hazard Identification

For related compounds like 1-boc-4-piperidine carboxylic acid and various isomers, the following hazards are identified:

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3] |

| Serious Eye Damage/Irritation | Category 2A / 2 | H319: Causes serious eye irritation[2][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][3] |

Precautionary Statements: P280, P305+P351+P338[2]

Section 3: First-Aid Measures

Immediate medical attention is recommended in all cases of exposure. Always show the safety data sheet to the attending physician.[2]

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air.[1][2] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[1] |

| Skin Contact | Immediately remove all contaminated clothing.[1] Wash the affected area thoroughly with soap and plenty of water.[1][2] Consult a physician if irritation persists.[2] |

| Eye Contact | Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do so.[2] Continue rinsing and consult a physician.[1][2] |

| Ingestion | Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[1][2] Rinse the mouth with water and call a physician or Poison Control Center immediately.[1] |

Section 4: Fire-Fighting Measures

| Aspect | Procedure |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][2] |

| Specific Hazards | Thermal decomposition may produce hazardous gases and vapors, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4][5] |

| Advice for Firefighters | Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[1][2] Use water spray to cool unopened containers.[4] |

Section 5: Accidental Release Measures

-

Evacuation and Ventilation:

-

Personal Precautions:

-

Containment:

-

Cleanup and Disposal:

-

For solid spills, carefully sweep or shovel the material into a suitable, closed container for disposal, avoiding the creation of dust.[2]

-

Do not use combustible materials such as sawdust for absorption.

-

Once the material is collected, clean the spill area with soap and water.

-

Dispose of the waste material in accordance with all applicable federal, state, and local regulations.

-

References

An In-depth Technical Guide to Piperidine-1-carboxylic Acid: History, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperidine-1-carboxylic acid and its derivatives represent a cornerstone in modern medicinal chemistry, serving as indispensable building blocks in the synthesis of a vast array of pharmaceuticals. This technical guide provides a comprehensive overview of the historical context, physicochemical properties, synthesis protocols, and biological significance of this pivotal scaffold. While a singular moment of discovery for the parent compound is not documented, its history is intrinsically linked to the evolution of piperidine chemistry and the advent of nitrogen-protecting group strategies. This document details key experimental methodologies and presents quantitative data in a structured format. Furthermore, it visualizes the biological role of a prominent derivative, the antiepileptic drug Tiagabine, through its interaction with the GABAergic signaling pathway, and outlines a representative synthetic workflow.

Discovery and History

The history of this compound is not marked by a specific, documented discovery but is rather a reflection of the broader development of piperidine chemistry. The parent piperidine ring was first isolated in 1850 by the Scottish chemist Thomas Anderson from piperine, the pungent compound in black pepper. However, the functionalization of the piperidine nitrogen with a carboxylic acid group is more closely tied to the emergence of synthetic organic chemistry and the need for nitrogen-protecting groups in the 20th century.

The introduction of the carboxyl group at the N1 position serves two primary purposes:

-

Modulation of Physicochemical Properties: It alters the basicity of the piperidine nitrogen, influencing the molecule's solubility, lipophilicity, and pharmacokinetic profile.

-

Synthetic Handle and Protecting Group: The carboxyl group can act as a directing group or be transformed into other functionalities. More commonly, derivatives like the tert-butoxycarbonyl (Boc) group are used to temporarily mask the reactivity of the nitrogen, enabling selective reactions elsewhere on the molecule. This strategy became fundamental in peptide synthesis and the construction of complex drug molecules.

The true significance of this class of compounds blossomed with their application in drug discovery. The piperidine moiety is a privileged scaffold, appearing in numerous approved drugs due to its favorable metabolic stability and ability to present substituents in a well-defined three-dimensional orientation. This compound derivatives are crucial intermediates in the synthesis of drugs targeting the central nervous system, among other therapeutic areas.

Physicochemical and Computed Properties

The fundamental properties of this compound are crucial for its application in synthesis and drug design. The data is summarized in the tables below.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 129.16 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 13406-98-9 | PubChem[1] |

| Predicted logP | 0.74 - 0.96 | HMDB[2] |

| Predicted pKa (Acidic) | 4.36 | HMDB[2] |

| Polar Surface Area | 40.54 Ų | HMDB[2] |

| Hydrogen Bond Donors | 1 | HMDB[2] |

| Hydrogen Bond Acceptors | 2 | HMDB[2] |

| Rotatable Bond Count | 0 | HMDB[2] |

Experimental Protocols

The synthesis of this compound derivatives is a well-established procedure in organic chemistry. The most common approach involves the N-acylation of a piperidine precursor. Below are representative protocols for the synthesis of the parent compound and a key derivative used in pharmaceutical development.

General Synthesis of N-Protected Piperidine Carboxylic Acids

A common strategy involves the reaction of a piperidine derivative with an acylating agent, such as di-tert-butyl dicarbonate (Boc₂O), in the presence of a base.

Example Protocol: Synthesis of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

-

Materials:

-

Piperidine-4-carboxylic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Hydrochloric acid (HCl)

-

Methylene chloride (or Ethyl Acetate)

-

-

Procedure:

-

Piperidine-4-carboxylic acid (100 mmol) is dissolved in a rapidly stirred mixture of dioxane (100 mL) and 1M sodium hydroxide (300 mmol).

-

Di-tert-butyl dicarbonate (100 mmol) is added to the solution.

-

The reaction mixture is stirred at room temperature for approximately 18 hours, or until TLC indicates completion of the reaction.

-

The volatile components (dioxane) are removed under reduced pressure (evaporated).

-

The remaining aqueous residue is acidified to a pH of 2-3 using 1M hydrochloric acid.

-

The acidified mixture is extracted with an organic solvent such as methylene chloride or ethyl acetate.

-

The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product, 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, typically as a white solid.

-

Biological Significance and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, its derivatives are pharmacologically active. A prominent example is Tiagabine , an anticonvulsant medication used for the treatment of partial seizures.[3][4][5] Tiagabine is a derivative of nipecotic acid (piperidine-3-carboxylic acid) and functions as a selective GABA reuptake inhibitor.[6]

Mechanism of Action: Tiagabine enhances GABAergic neurotransmission by blocking the GABA transporter 1 (GAT-1).[6][7] GAT-1 is a presynaptic and glial transporter responsible for removing GABA from the synaptic cleft, thereby terminating its inhibitory signal.[8][9] By inhibiting GAT-1, Tiagabine increases the extracellular concentration of GABA, prolonging its availability to bind to postsynaptic GABA receptors (GABA-A and GABA-B).[7][10] This enhanced GABAergic activity leads to increased neuronal inhibition, which helps to suppress the abnormal electrical activity characteristic of seizures.

Caption: Mechanism of action of Tiagabine in the GABAergic synapse.

Experimental and Synthetic Workflows

The synthesis of complex this compound derivatives like Tiagabine involves a multi-step process. A generalized workflow illustrates the key stages from starting materials to the final active pharmaceutical ingredient (API). This often includes the formation of key intermediates, coupling reactions, and final purification steps.

Caption: Generalized workflow for the synthesis and purification of Tiagabine.

References

- 1. This compound | C6H11NO2 | CID 9964094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for 1-Piperidine carboxylic acid (HMDB0094697) [hmdb.ca]

- 3. youtube.com [youtube.com]

- 4. Basic mechanisms of gabitril (tiagabine) and future potential developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tiagabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. Tiagabine: efficacy and safety in partial seizures – current status - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Video: Antiepileptic Drugs: GABAergic Pathway Potentiators [jove.com]

- 8. GABA transporter type 1 - Wikipedia [en.wikipedia.org]

- 9. GABA transporter - Wikipedia [en.wikipedia.org]

- 10. GABA transporter GAT1: a crucial determinant of GABAB receptor activation in cortical circuits? - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into Piperidine-1-carboxylic Acid: A Theoretical and Computational Perspective

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Piperidine-1-carboxylic acid, a fundamental heterocyclic scaffold, plays a crucial role in the design and synthesis of a wide array of pharmacologically active compounds. Understanding its intrinsic molecular properties is paramount for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the theoretical and computational studies on this compound. It delves into its optimized molecular geometry, vibrational frequencies, electronic properties, and potential for non-linear optical applications. The methodologies detailed herein, centered around Density Functional Theory (DFT), serve as a robust framework for the in silico characterization of this and related molecules, thereby accelerating drug discovery and development endeavors.

Introduction

The piperidine moiety is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold in medicinal chemistry. This compound, as a simple derivative, offers a foundational model for understanding the electronic and structural impact of N-acylation on the piperidine ring. Computational chemistry provides powerful tools to elucidate the molecular structure, spectroscopic signatures, and reactivity of such molecules with high accuracy. This guide summarizes the key theoretical insights into this compound, leveraging established computational methodologies to provide a detailed molecular portrait.

Computational Methodology

The theoretical calculations presented in this guide are based on the widely used Density Functional Theory (DFT) approach, which offers a favorable balance between computational cost and accuracy.

Geometric Optimization and Vibrational Analysis